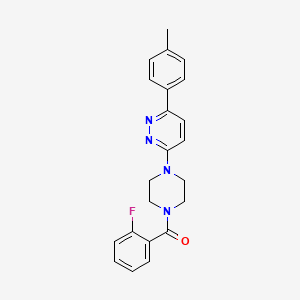![molecular formula C17H13FN2O2 B2737156 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-33-9](/img/structure/B2737156.png)
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is commonly referred to as FMQ, and it belongs to a class of compounds known as quinolones. The synthesis of FMQ involves several steps, and it has been used in various scientific applications, including drug discovery and development.
科学的研究の応用
Antibacterial Applications
Quinoline derivatives have been extensively studied for their antibacterial properties. Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, revealing compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than trovafloxacin against clinical isolates like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). Miyamoto et al. (1990) synthesizedand evaluated a series of substituted 4-oxoquinoline-3-carboxylic acids for their antibacterial activity, with one compound showing high potency against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Fluorescence Applications
Quinoline derivatives are also known for their fluorescence properties, which are useful in biochemistry and medicine. Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives with potential as antioxidants and radioprotectors, in addition to their use as efficient fluorophores in studying various biological systems (Aleksanyan & Hambardzumyan, 2013). Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, showcasing its strong fluorescence in a wide pH range of aqueous media, highlighting its potential as a fluorescent labeling reagent for biomedical analysis (Hirano et al., 2004).
作用機序
特性
IUPAC Name |
4-(3-fluoroanilino)-6-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-5-6-14-13(7-10)15(9-16(20-14)17(21)22)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAEDQJXAMVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737075.png)
![4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid](/img/structure/B2737077.png)



![Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2737084.png)


![1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2737088.png)

![2,8-Dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2737092.png)
![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide](/img/structure/B2737095.png)
